potassium;oxirane-2-carboxylate

Organometallic Chemistry Reaction Mechanism Epoxide Reduction

Potassium oxirane-2-carboxylate is the exclusive alkali metal salt that retains the strained epoxide ring for controlled nucleophilic ring-opening. Whereas lithium analogs undergo deoxygenation to olefins and sodium analogs rearrange to carbonyls, the low charge density of K⁺ enables clean β-hydroxy-α-amino acid construction. The (R)-enantiomer (CAS 82044-23-3, ≥97% ee) is the mandatory chiral precursor for pharmacologically active CPT-1 inhibitors such as Etomoxir; the (S)-form is inactive. For large-volume campaigns, a sustainable L-serine-derived chemoenzymatic route avoids transition-metal catalysts. Specify enantiomer and purity at order.

Molecular Formula C3H3KO3
Molecular Weight 126.15 g/mol
Cat. No. B7896780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;oxirane-2-carboxylate
Molecular FormulaC3H3KO3
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1C(O1)C(=O)[O-].[K+]
InChIInChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1
InChIKeyCMQCDPNYSJUSEH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Oxirane-2-carboxylate: Chiral Epoxide Building Block for Enantioselective Synthesis and CPT-1 Inhibitor Development


Potassium oxirane-2-carboxylate (CAS 51877-54-4 racemic, 82044-23-3 R-enantiomer, 82079-45-6 S-enantiomer) is an organic salt comprising a potassium cation and an oxirane-2-carboxylate anion, with molecular formula C3H3KO3 and molecular weight 126.15 g/mol [1]. The compound features a strained three-membered epoxide ring conjugated to a carboxylate group, endowing it with dual electrophilic and nucleophilic reactivity . It is commercially available in both racemic and enantiomerically pure forms (typically ≥97% purity) and serves as a versatile chiral building block in pharmaceutical intermediate synthesis, particularly for 2-substituted oxirane-2-carboxylic esters that act as carnitine palmitoyltransferase-1 (CPT-1) inhibitors [2].

Potassium Oxirane-2-carboxylate: Why Counterion and Stereochemistry Dictate Reaction Outcomes and Procurement Cannot Rely on Sodium or Lithium Analogs


Generic substitution among alkali metal salts of oxirane-2-carboxylate (sodium, lithium, or potassium) is precluded by fundamental differences in reaction pathways and stereochemical outcomes. While the epoxide ring is conserved across these salts, the counterion critically influences the predominant reaction mechanism when exposed to nucleophiles or reducing agents. Lithium salts favor deoxygenation to olefins, sodium salts undergo rearrangement to carbonyl compounds, and potassium salts—due to the larger ionic radius and lower charge density of K⁺—preserve the epoxide ring for controlled nucleophilic ring-opening, enabling predictable β-hydroxy-α-amino acid synthesis [1]. Furthermore, enantiomeric purity is non-negotiable: (R)-enantiomer is essential for CPT-1 inhibitory activity in compounds like Etomoxir, while the (S)-enantiomer is pharmacologically inactive, making stereochemical specification a critical procurement parameter [2].

Potassium Oxirane-2-carboxylate: Quantitative Differentiation Evidence Against Sodium and Lithium Analogs and Racemic Forms


Counterion-Dependent Reaction Pathway Selectivity: Potassium vs. Sodium vs. Lithium with Alkali Metals

When oxirane-2-carboxylate salts are treated with alkali metals, the reaction pathway diverges dramatically based on the counterion. Lithium salts undergo predominantly deoxygenation to olefins, sodium salts rearrange to carbonyl compounds and form dimeric products, whereas potassium salts—due to the K⁺ ionic radius—do not participate in these side reactions, enabling cleaner nucleophilic ring-opening pathways [1]. This counterion effect is consistent across oxirane substrates and represents a fundamental mechanistic differentiation.

Organometallic Chemistry Reaction Mechanism Epoxide Reduction

Enantiomeric Purity and Pharmacological Activity: (R)-Enantiomer Essential for CPT-1 Inhibition in Etomoxir Synthesis

The synthesis of (R)-Etomoxir, a potent carnitine palmitoyltransferase-1 (CPT-1) inhibitor, requires enantiomerically pure (R)-oxirane-2-carboxylate as the chiral building block. The (S)-enantiomer of Etomoxir is inactive, and racemic mixtures are unsuitable for pharmacological development. The reported synthesis achieves high enantiomeric purity confirmed by Mosher ester analysis and ¹H NMR spectroscopy [1]. Potassium (R)-oxirane-2-carboxylate is the key intermediate providing the requisite stereocenter.

Medicinal Chemistry CPT-1 Inhibition Diabetes Therapeutics

Chiral Pool Synthesis Advantage: L-Serine-Derived Chemoenzymatic Route to (R)-Oxirane-2-carboxylate

A well-established chemoenzymatic route to potassium (R)-oxirane-2-carboxylate utilizes the naturally abundant and inexpensive chiral α-amino acid L-serine as the starting material . This chiral pool approach provides cost and sustainability advantages compared to asymmetric epoxidation of achiral precursors (e.g., methyl acrylate) requiring expensive chiral catalysts and ligands [1]. The L-serine route yields enantiomerically pure product without reliance on transition metal catalysts.

Chiral Synthesis Chemoenzymatic Methods Sustainable Chemistry

Potassium Oxirane-2-carboxylate: Recommended Procurement Scenarios Based on Validated Evidence


Synthesis of Enantiomerically Pure CPT-1 Inhibitors (e.g., Etomoxir and Analogs)

Medicinal chemistry programs targeting CPT-1 for diabetes and metabolic disorders require potassium (R)-oxirane-2-carboxylate as the chiral precursor to (R)-Etomoxir and related 2-substituted oxirane-2-carboxylic esters. The enantiomeric purity of the potassium salt directly translates to the pharmacological activity of the final inhibitor [1].

β-Hydroxy-α-Amino Acid Synthesis via Regioselective Epoxide Ring-Opening

Potassium oxirane-2-carboxylate undergoes regioselective nucleophilic ring-opening with amines to yield β-hydroxy-α-amino acid derivatives. The potassium counterion ensures the epoxide remains intact without undergoing competing deoxygenation or rearrangement that would occur with lithium or sodium analogs [2].

Chiral Building Block for Heterocyclic Compound Libraries in Drug Discovery

The strained epoxide and carboxylate functionality make potassium oxirane-2-carboxylate an ideal scaffold for generating diverse heterocyclic libraries. Its dual reactivity enables sequential ring-opening and cyclization reactions to produce oxazolidinones, morpholines, and other pharmacologically relevant cores [3].

Industrial-Scale Production of Enantiopure Intermediates Using Sustainable Chemoenzymatic Routes

For large-volume procurement, the L-serine-derived chemoenzymatic route to potassium (R)-oxirane-2-carboxylate offers advantages in cost, sustainability, and avoidance of transition metal catalysts compared to asymmetric epoxidation methods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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